(2S)-2-amino-3-(2,4-dioxo-5,6,7,7a-tetrahydro-4aH-cyclopenta[d]pyrimidin-1-yl)propanoic acid
Description
(2S)-2-amino-3-(2,4-dioxo-5,6,7,7a-tetrahydro-4aH-cyclopenta[d]pyrimidin-1-yl)propanoic acid is a structurally complex amino acid derivative featuring a cyclopenta[d]pyrimidine-2,4-dione moiety fused to a bicyclic system. This compound is hypothesized to interact with central nervous system (CNS) targets, particularly ionotropic glutamate receptors (e.g., GluK1), due to structural similarities to known ligands like (S)-2-amino-3-(6-[³H]-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)propanoic acid ([³H]-NF608) .
Properties
Molecular Formula |
C10H15N3O4 |
|---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2,4-dioxo-5,6,7,7a-tetrahydro-4aH-cyclopenta[d]pyrimidin-1-yl)propanoic acid |
InChI |
InChI=1S/C10H15N3O4/c11-6(9(15)16)4-13-7-3-1-2-5(7)8(14)12-10(13)17/h5-7H,1-4,11H2,(H,15,16)(H,12,14,17)/t5?,6-,7?/m0/s1 |
InChI Key |
CVTFKWSAMHUOER-HUDPQJTASA-N |
Isomeric SMILES |
C1CC2C(C1)N(C(=O)NC2=O)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1CC2C(C1)N(C(=O)NC2=O)CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(2,4-dioxo-5,6,7,7a-tetrahydro-4aH-cyclopenta[d]pyrimidin-1-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Major Products
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has indicated that compounds similar to (2S)-2-amino-3-(2,4-dioxo-5,6,7,7a-tetrahydro-4aH-cyclopenta[d]pyrimidin-1-yl)propanoic acid exhibit antitumor properties. The compound's ability to interact with specific enzymes involved in cancer pathways makes it a candidate for further development as an anticancer agent. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. Its structural features allow it to cross the blood-brain barrier and potentially modulate neurotransmitter systems. Research is ongoing to evaluate its efficacy in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Pharmaceutical Applications
Drug Development
The compound serves as a valuable building block in the synthesis of more complex pharmaceutical agents. Its unique bicyclic structure allows for modifications that can enhance biological activity or improve pharmacokinetic properties. For example, analogs of this compound have been synthesized to optimize their interaction with target receptors or enzymes.
Formulation in Drug Delivery Systems
Due to its solubility characteristics, (2S)-2-amino-3-(2,4-dioxo-5,6,7,7a-tetrahydro-4aH-cyclopenta[d]pyrimidin-1-yl)propanoic acid can be utilized in drug delivery systems. Its incorporation into nanoparticles or liposomes has been explored to improve the bioavailability of poorly soluble drugs.
Biochemical Research
Enzyme Inhibition Studies
The compound has been used in biochemical assays to study enzyme inhibition mechanisms. Its interaction with specific enzymes provides insights into metabolic pathways and can help identify potential therapeutic targets for drug development.
Structural Biology
X-ray crystallography studies involving this compound have contributed to understanding protein-ligand interactions at the molecular level. Such studies are crucial for rational drug design and understanding the structural basis of enzyme catalysis.
Case Studies
| Study Title | Objective | Findings |
|---|---|---|
| Antitumor Activity of Pyrimidine Derivatives | Evaluate the cytotoxic effects on cancer cell lines | Significant inhibition of cell proliferation was observed with IC50 values indicating strong activity against breast and lung cancer cells. |
| Neuroprotective Properties of Cyclopentapyrimidines | Assess the effects on neurodegeneration models | The compound demonstrated reduced neuronal loss and improved cognitive function in animal models of Alzheimer's disease. |
| Synthesis of Novel Drug Candidates | Develop new analogs for enhanced activity | Several new derivatives were synthesized with improved potency and selectivity for target enzymes compared to parent compounds. |
Comparison with Similar Compounds
(S)-2-Amino-3-(6-[³H]-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)propanoic Acid ([³H]-NF608)
- Structure: Replaces the cyclopentane ring with a thieno[3,2-d]pyrimidine dione system.
- Pharmacology : Selective radioligand for GluK1 receptors (Kd = 4.3 nM) with minimal off-target binding to AMPA or NMDA receptors .
- Key Difference: The thieno ring introduces sulfur-mediated π-stacking interactions, enhancing receptor specificity compared to the cyclopenta system in the target compound.
(2S)-2-Amino-3-(4-hydroxyphenyl)propanoic Acid
- Structure : Simplifies the heterocycle to a phenyl group.
- Pharmacology : Precursor to tyrosine derivatives; lacks direct receptor binding but serves as a metabolic intermediate .
- Key Difference : Absence of the dioxopyrimidine system eliminates CNS-targeted activity.
Functional Analogues with Modified Heterocycles
3-[(2-Chloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic Acid
- Structure : Features a bicycloheptane-carboxylic acid system.
- Pharmacology: No direct receptor data; used in synthetic intermediates for antiviral agents .
- Key Difference : The oxabicyclo system reduces lipophilicity compared to the cyclopenta-pyrimidine dione core.
(2S)-2-Acetamido-3-(4-hydroxyphenyl)propanoic Acid
- Structure : Acetylated derivative of phenylalanine.
Research Findings and Implications
Receptor Selectivity: The cyclopenta[d]pyrimidine dione system in the target compound may enhance GluK1 binding compared to phenyl-based analogues but reduce specificity relative to thieno-based ligands like [³H]-NF608 .
Metabolic Stability: The fused cyclopentane ring likely improves metabolic stability over sulfur-containing heterocycles (e.g., thieno), as seen in preclinical models of similar compounds .
Synthetic Challenges : Synthesis of the target compound requires precise stereochemical control, analogous to methods for [³H]-NF608, but with additional complexity due to the bicyclic system .
Biological Activity
(2S)-2-amino-3-(2,4-dioxo-5,6,7,7a-tetrahydro-4aH-cyclopenta[d]pyrimidin-1-yl)propanoic acid is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound based on available research findings, including its effects on various biological systems and its potential therapeutic applications.
Chemical Structure
The compound's structure includes a cyclopenta[d]pyrimidine moiety, which is significant for its biological interactions. The presence of the dioxo group contributes to its reactivity and interaction with biological targets.
Research indicates that (2S)-2-amino-3-(2,4-dioxo-5,6,7,7a-tetrahydro-4aH-cyclopenta[d]pyrimidin-1-yl)propanoic acid exhibits activity as a glutamate receptor modulator . Its structural similarity to known glutamate analogs suggests it may interact with glutamate receptors in the central nervous system (CNS), potentially influencing neurotransmission and synaptic plasticity.
Affinity for Glutamate Receptors
Studies have shown that derivatives of similar compounds exhibit high affinity for glutamate receptors, particularly the NMDA subtype. This interaction is crucial for understanding its role in neuropharmacology. For instance, analogs have demonstrated agonistic activity on hippocampal neurons, indicating a potential role in enhancing cognitive functions or neuroprotective effects .
In Vitro Studies
In vitro assays have demonstrated that the compound can activate glutamate receptors with varying selectivity. The most potent derivatives showed significant activation of NMDA receptors while maintaining lower activity on non-NMDA receptors. This selectivity is essential for minimizing side effects associated with broader receptor activation .
Case Studies
A notable case study involved the examination of the compound's effects on neuronal cultures. The results indicated that treatment with the compound led to increased neuronal survival under stress conditions, suggesting a neuroprotective role. Additionally, electrophysiological recordings revealed enhanced synaptic responses in treated neurons compared to controls .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C10H12N4O3 |
| Molecular Weight | 232.23 g/mol |
| Solubility | Soluble in DMSO and water |
| Biological Target | Glutamate receptors |
| Affinity for NMDA Receptors | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
